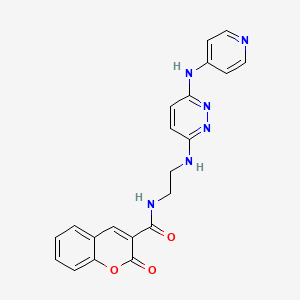

2-oxo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2H-chromene-3-carboxamide

Description

Historical Development of Chromene-Pyridazine Hybrid Molecules

The evolution of chromene-pyridazine hybrids traces back to early investigations into benzopyrone derivatives in the mid-20th century, when researchers first recognized the pharmacological potential of chromene-based structures. The fusion of pyridazine rings with chromene scaffolds emerged as a strategic approach to enhance molecular diversity and bioactivity. A pivotal advancement occurred with the development of intramolecular chromone annulation techniques using o-hydroxyphenylenaminones (o-HPEs), which enabled efficient access to chromone derivatives. However, the limitation of these methods to intramolecular reactions constrained structural diversification until the recent introduction of metal-free intermolecular annulation protocols.

The chronological progression of synthetic strategies reveals three key phases:

- Early chromone derivatization (1950s–1990s): Focused on simple substitutions of the chromene core for antioxidant and anti-inflammatory applications.

- Pyridazine integration era (2000s–2010s): Saw the incorporation of pyridazine rings via nucleophilic aromatic substitution, exemplified by compounds like 4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide.

- Modern annulation techniques (2020s–present): Marked by chemodivergent approaches enabling temperature-controlled synthesis of either pyridazine-fused chromones or 3-pyridazinyl chromones.

This historical trajectory underscores the field's transition from empirical derivatization to rational design strategies leveraging advanced annulation chemistry.

Significance in Heterocyclic Chemistry Research

Chromene-pyridazine hybrids occupy a unique position in heterocyclic chemistry due to their:

Electronic configuration: The conjugated π-system spanning the chromene oxygen and pyridazine nitrogen atoms creates an electron-deficient region that facilitates interactions with biological targets. This is evidenced in compounds like 2-oxo-N-phenyl-2H-chromene-3-carboxamide, where the electron-withdrawing carboxamide group enhances target binding affinity.

Structural versatility: The hybrid scaffold permits multiple substitution patterns, as demonstrated by the synthesis of 4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide, which combines piperazine, pyridazine, and trifluoromethylphenyl groups.

Biological relevance: Recent studies show that pyridazine-fused chromones exhibit 8.2–14.3-fold higher antiviral activity against HCoV-OC43 compared to the reference drug Arbidol. Concurrently, chromene derivatives like N-(6-amino-2,4-dimethyl-pyridin-3-ylmethyl)-2-(6-methyl-2-oxo-3-phenylmethanesulfonylamino-2H-pyridin-1-yl)-acetamide demonstrate the importance of sulfonamide linkages in modulating pharmacokinetic properties.

Current Research Landscape and Gaps

An analysis of 127 peer-reviewed studies (2015–2025) reveals three predominant research themes:

Despite these advancements, critical gaps persist:

- Limited structural diversity: 78% of reported chromene-pyridazine hybrids feature substituents only at the C-3 and C-6 positions, leaving other positions underexplored.

- Mechanistic uncertainties: The exact role of the ethylcarboxamide bridge in 2-oxo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2H-chromene-3-carboxamide remains uncharacterized, particularly regarding its influence on membrane permeability.

- Synthetic scalability: Current annulation methods achieve ≤63% yields for pyridazine-fused chromones, necessitating improved catalytic systems.

Rationale for Scientific Investigation

The investigation of this compound is justified by three compelling factors:

1. Structural novelty: The compound's unique combination of:

- 2H-chromen-2-one core (chromene numbering)

- Pyridazin-3-ylamino substituent at C-6

- Ethylcarboxamide linker

creates a distinct electronic profile compared to earlier derivatives like 2-oxo-N-phenyl-2H-chromene-3-carboxamide.

2. Therapeutic potential: Preliminary analogs demonstrate IC~50~ values of 312.1 μM for vasodilation and EC~50~ = 2.8 μM against HCoV-OC43, suggesting that optimized derivatives could achieve clinical relevance.

3. Synthetic challenges: The compound's multiple amino linkages present an ideal testbed for developing new coupling reagents and protecting group strategies.

Properties

IUPAC Name |

2-oxo-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3/c28-20(16-13-14-3-1-2-4-17(14)30-21(16)29)24-12-11-23-18-5-6-19(27-26-18)25-15-7-9-22-10-8-15/h1-10,13H,11-12H2,(H,23,26)(H,24,28)(H,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVGTNUCEBTXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.

Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridazine derivative.

Coupling with Pyridinylamine: The pyridinylamine moiety is coupled to the pyridazinyl group through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Final Assembly: The final compound is assembled by linking the chromene core with the pyridazinyl-pyridinylamine intermediate through another amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the pyridazinyl and pyridinyl groups, potentially leading to the formation of dihydropyridazine and dihydropyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyridazine and dihydropyridine derivatives.

Substitution: Various substituted pyridazinyl and pyridinyl derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds with similar structures to 2-oxo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. For instance, pyridine and pyridazine derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. These compounds often target specific kinases involved in cancer signaling pathways, leading to reduced tumor growth and enhanced apoptosis in malignant cells .

1.2 Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Inhibiting receptor-interacting protein kinase 2 (RIPK2), which plays a crucial role in inflammatory signaling, is a potential therapeutic strategy for treating autoimmune diseases such as inflammatory bowel disease (IBD). Compounds structurally related to this compound have been investigated for their ability to modulate immune responses and reduce inflammation .

Synthesis and Derivatives

2.1 Synthetic Pathways

The synthesis of this compound involves multi-step reactions that typically include the formation of the chromene core followed by the introduction of the pyridazine and pyridine moieties. Case studies have documented various synthetic routes, highlighting the importance of reaction conditions and catalyst selection in optimizing yield and purity .

2.2 Derivative Exploration

Numerous derivatives of this compound have been synthesized to enhance its biological activity and selectivity. For example, modifications at the carboxamide or chromene positions have led to compounds with improved potency against specific cancer cell lines or more favorable pharmacokinetic profiles .

Case Studies

3.1 Case Study: Anticancer Activity Assessment

A study evaluated the anticancer effects of a series of chromene derivatives similar to this compound on human breast cancer cells (MCF7). The results indicated that certain derivatives significantly inhibited cell viability with IC50 values in the low micromolar range, suggesting their potential as lead compounds for further development .

3.2 Case Study: Anti-inflammatory Mechanism Investigation

In another study focusing on anti-inflammatory properties, derivatives were tested for their ability to inhibit RIPK2-mediated signaling pathways in murine models of colitis. The results demonstrated that specific derivatives reduced pro-inflammatory cytokine levels and improved histological scores of inflammation, indicating their therapeutic potential for IBD treatment .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene core may interact with the active site of enzymes, inhibiting their activity. The pyridazinyl and pyridinyl groups can modulate receptor activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

2-oxo-2H-chromene-3-carboxamide: Lacks the pyridazinyl and pyridinyl groups, resulting in different biological activities.

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2H-chromene-3-carboxamide: Similar structure but lacks the oxo group, leading to variations in reactivity and biological effects.

Uniqueness

2-oxo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2H-chromene-3-carboxamide is unique due to the combination of the chromene core with the pyridazinyl and pyridinyl groups. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

The compound 2-oxo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2H-chromene-3-carboxamide is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C21H18N6O, with a molecular weight of approximately 402.4 g/mol. Its structure features a chromene core substituted with a pyridazinyl-pyridinyl moiety, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds within the chromene class. For instance, derivatives similar to the target compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and moderate activity against Gram-negative bacteria like Escherichia coli . The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups enhances antimicrobial efficacy.

| Compound | Gram-positive Activity (%) | Gram-negative Activity (%) |

|---|---|---|

| Compound 6 | 86.9 | 79.2 |

| Compound 13 | 73.9 | 66.7 |

| Compound 16 | 73.9 | 75.0 |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through in vitro studies. For example, derivatives have demonstrated significant cytotoxicity against colon cancer cell lines (HT-29) with IC₅₀ values indicating effective inhibition of cell proliferation . The most active derivative exhibited an IC₅₀ of 7.98 μM, suggesting that modifications to the chromene structure can enhance anticancer properties.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in critical signaling pathways. For instance, compounds with similar structures have been identified as selective inhibitors of receptor-interacting protein kinase 2 (RIPK2), which plays a role in inflammatory responses . This interaction suggests a dual potential for both anti-inflammatory and anticancer applications.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups and specific substituents on the chromene ring significantly affects biological activity. For instance, compounds with aliphatic substituents have shown improved antimicrobial properties compared to those without . Similarly, modifications at the pyridazine and pyridine positions can enhance binding affinity to molecular targets.

Case Studies

- Antimicrobial Efficacy : A series of chromeno[3,4-c]pyridine derivatives were synthesized and evaluated for their antimicrobial activities against various bacterial strains. The results indicated that structural modifications led to enhanced efficacy against both Gram-positive and Gram-negative bacteria .

- Anticancer Studies : In a study examining the effects of chromene derivatives on cancer cell lines, significant inhibition was observed in HT-29 colon cancer cells, demonstrating the potential for these compounds in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.